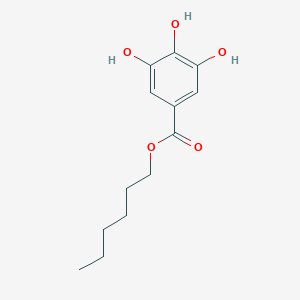

Hexyl gallate

Description

Properties

IUPAC Name |

hexyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-2-3-4-5-6-18-13(17)9-7-10(14)12(16)11(15)8-9/h7-8,14-16H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHJNOHLEKVUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431397 | |

| Record name | Hexyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-26-9 | |

| Record name | Hexyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Laboratory Synthesis of Hexyl Gallate

Introduction

Hexyl gallate, the ester of gallic acid and n-hexanol, is a molecule of significant interest in the pharmaceutical, food, and cosmetic industries. Its balanced amphiphilic character, combining the hydrophilic 3,4,5-trihydroxybenzoate moiety with a lipophilic hexyl chain, underpins its efficacy as an antioxidant and antimicrobial agent.[1] This technical guide provides an in-depth overview of the primary methods for the laboratory synthesis of this compound, offering detailed experimental protocols, comparative data, and process visualizations to aid researchers and professionals in its preparation.

Core Synthesis Methodologies

The laboratory preparation of this compound is predominantly achieved through two primary routes: direct acid-catalyzed esterification and enzymatic synthesis. While other methods, such as those involving the activation of gallic acid to galloyl chloride exist, they are often more complex and less commonly employed for this specific ester.[2]

Direct Acid-Catalyzed Esterification (Fischer Esterification)

This is the most traditional and widely documented method for synthesizing alkyl gallates.[1][3] The reaction involves the direct condensation of gallic acid with n-hexanol in the presence of an acid catalyst. To drive the reaction equilibrium towards the product, the water formed as a byproduct is continuously removed.[3]

Reaction Principle: The synthesis follows a nucleophilic acyl substitution mechanism. The alcohol (n-hexanol) acts as a nucleophile, attacking the carbonyl carbon of the protonated gallic acid.

Caption: Fischer esterification of gallic acid with n-hexanol.

Detailed Experimental Protocol:

This protocol is adapted from established methods for alkyl gallate synthesis.[3]

-

Apparatus Setup: Assemble a reaction flask equipped with a magnetic stirrer, a heating mantle, and a Soxhlet extractor. The Soxhlet thimble should be filled with a suitable drying agent, such as 10 g of anhydrous sodium sulfate, and topped with a reflux condenser.[3]

-

Reactant Charging: To the reaction flask, add 50 g of gallic acid (90% purity), 135.85 g of n-hexanol, and an additional 70 ml of n-hexanol to fill the Soxhlet apparatus.[3]

-

Catalyst Addition: Carefully add 1 ml of concentrated sulfuric acid (or a molar equivalent of p-toluenesulfonic acid) to the mixture.[3] Sulfuric acid is typically used in concentrations of ≤1% to minimize side reactions.[1]

-

Reaction: Heat the mixture to approximately 160°C with constant stirring.[3] The n-hexanol and the water byproduct will form an azeotrope, which boils and condenses in the Soxhlet apparatus. The water is trapped by the drying agent, and the anhydrous hexanol returns to the reaction flask, driving the equilibrium toward ester formation.[3]

-

Monitoring and Completion: Allow the reaction to proceed for approximately 8 hours.[3] The reaction can be monitored by thin-layer chromatography (TLC) until the gallic acid spot is no longer visible.

-

Work-up and Purification:

-

Once complete, cool the reaction mixture.

-

Pour the cooled mixture into an appropriate solvent like methylene chloride or petroleum ether while stirring to induce crystallization.[3][4]

-

The resulting crystal suspension is then filtered.

-

The collected crystals are washed sequentially with water and the crystallization solvent (e.g., methylene chloride or petroleum ether) to remove unreacted starting materials and catalyst.[3]

-

Dry the purified this compound crystals in a vacuum oven (e.g., 60°C at 300 mm Hg for 1 hour).[3]

-

Data Summary for Direct Esterification:

| Parameter | Value / Condition | Source(s) |

| Reactants | Gallic Acid, n-Hexanol | [3] |

| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | [1][3] |

| Temperature | 100°C - 180°C (typically ~160°C) | [1][3] |

| Reaction Time | ~5 - 8 hours | [3][4] |

| Water Removal | Azeotropic distillation (Soxhlet/Dean-Stark) | [3] |

| Typical Yield | ~75% (for analogous octyl gallate) | [3] |

| Purity | ~95% (for analogous octyl gallate) | [3] |

Enzymatic Synthesis

Enzymatic synthesis offers a green alternative to chemical catalysis, operating under milder conditions and often with higher selectivity, thus reducing byproduct formation. Immobilized enzymes, such as tannase, can be used to catalyze the esterification.

Reaction Principle: The enzyme provides an active site that facilitates the nucleophilic attack of the alcohol on the gallic acid, lowering the activation energy of the reaction.

Caption: Enzymatic synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a generalized procedure based on methods for enzymatic gallate synthesis.[5]

-

Enzyme Preparation: Use a commercially available immobilized tannase or prepare it by immobilizing a soluble tannase on a suitable support.

-

Reactant Solution: Prepare a 0.1 M solution of gallic acid in n-hexanol. This may require gentle warming to fully dissolve the gallic acid.

-

Reaction: In a sealed vessel, add the immobilized tannase (e.g., 1 gram of enzyme composite per 2 ml of reactant solution) to the gallic acid-hexanol solution.[5]

-

Incubation: Incubate the mixture at room temperature (or slightly elevated, e.g., up to 45°C) with gentle agitation for 18 hours or until equilibrium is reached.[5]

-

Monitoring and Completion: Monitor the formation of this compound using thin-layer chromatography or HPLC.

-

Work-up and Purification:

-

Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.

-

Remove the excess n-hexanol from the filtrate under reduced pressure.

-

The crude this compound can then be purified by recrystallization or column chromatography.[1]

-

Data Summary for Enzymatic Synthesis:

| Parameter | Value / Condition | Source(s) |

| Reactants | Gallic Acid, n-Hexanol | [5] |

| Catalyst | Immobilized Tannase | [5] |

| Temperature | Room Temperature (e.g., 4°C - 45°C) | [5] |

| Reaction Time | ~18 hours (to equilibrium) | [5] |

| Solvent | n-Hexanol (serves as reactant and solvent) | [5] |

| Yield | >60% (for analogous propyl gallate) | [5] |

| Key Advantage | Mild conditions, reusable catalyst, high selectivity | [5][6] |

General Laboratory Workflow and Visualization

The overall process for the chemical synthesis and purification of this compound can be visualized as a logical workflow, from initial setup to the final pure product.

References

- 1. Buy this compound | 1087-26-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]

- 4. US6297396B1 - Method of crystallizing and purifying alkyl gallates - Google Patents [patents.google.com]

- 5. EP0137601A2 - Enzymatic synthesis of gallic acid esters - Google Patents [patents.google.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

Hexyl Gallate: A Technical Guide to Natural Precursors and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl gallate, an ester of gallic acid and hexanol, is a compound of significant interest due to its antioxidant and antimicrobial properties. While direct extraction of this compound from natural sources is not a common practice, its precursor, gallic acid, is abundantly present in the plant kingdom. This technical guide provides a comprehensive overview of the natural sources of gallic acid, detailed methodologies for its extraction and purification, and subsequent enzymatic and chemical synthesis of this compound. This "semi-synthetic" approach, utilizing a natural precursor, is a viable strategy for the development of nature-derived products.

Natural Sources of Gallic Acid

Gallic acid is a naturally occurring phenolic acid found in a wide variety of plants, often as a component of hydrolyzable tannins. These tannins are esters of gallic acid and a polyol, such as glucose. The concentration of gallic acid can vary significantly depending on the plant species, part of the plant, and environmental conditions.

Quantitative Data on Gallic Acid in Plant Sources

The following table summarizes the gallic acid content in various plant materials, as determined by High-Performance Liquid Chromatography (HPLC).

| Plant Source | Plant Part | Gallic Acid Content | Reference |

| Quercus infectoria (Oak Galls) | Galls | 99.5 ± 7.3% (mean recovery) | [1] |

| Terminalia chebula (Myrobalan) | Fruit | High concentrations (fermentation substrate) | [2] |

| Benincasa hispida | Fruit (dried and heated) | 0.272 mg/100 g | |

| Moringa oleifera | Leaves (50% methanolic extract) | High concentrations | |

| Cassia hirsuta | Seeds (ethanolic extract) | High content | |

| Phyllanthus emblica | Fruit (freeze-dried extract) | 0.59% | |

| Qualea grandiflora | Stem Bark | Quantifiable amounts | [3] |

| Qualea parviflora | Stem Bark | Quantifiable amounts | [3] |

| Woodfordia fruticosa | Flower | 2.28 µg/mg | [4] |

Biosynthesis of Gallic Acid in Plants

The primary route for gallic acid biosynthesis in higher plants is through the shikimate pathway. This pathway converts simple carbohydrate precursors into aromatic amino acids and other important metabolites, including phenolic compounds.

Extraction and Purification of Gallic Acid from Plant Sources

The extraction of gallic acid from plant materials, particularly from sources rich in tannins like oak galls, is a critical first step. This typically involves solvent extraction followed by purification.

Experimental Protocol: Extraction and Purification of Gallic Acid from Oak Galls

This protocol outlines a general procedure for the extraction and purification of gallic acid.

Materials:

-

Dried and powdered oak galls

-

Methanol or 50% aqueous methanol

-

Dichloromethane (for MSPD)

-

Silica gel

-

Ethyl acetate

-

Formic acid

-

HPLC system with a C18 column

-

Rotary evaporator

Methodology:

-

Extraction (Matrix Solid-Phase Dispersion - MSPD):

-

Mix 10 mg of milled oak gall sample with 50 mg of silica gel adsorbent in an agate mortar.

-

Add 40 µL of dichloromethane as a disperser solvent and pulverize the mixture until fine.[1]

-

Transfer the homogenized mixture into a cartridge.

-

Elute the gallic acid with 350 µL of methanol.[1]

-

Collect the eluate for HPLC analysis.

-

-

Purification (Column Chromatography):

-

Prepare a silica gel column.

-

The crude extract is loaded onto the column.

-

Elute the column with a solvent system of increasing polarity. A common mobile phase is a gradient of toluene, ethyl acetate, and formic acid (e.g., starting with a higher ratio of toluene and gradually increasing the proportion of ethyl acetate and formic acid).[4]

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) against a gallic acid standard. The solvent system for TLC can be toluene:ethylacetate:formic acid (6:6:0.1).[4]

-

Combine the fractions containing pure gallic acid.

-

Evaporate the solvent using a rotary evaporator to obtain crystalline gallic acid.

-

The purity of the isolated gallic acid can be confirmed by HPLC analysis.

-

Synthesis of this compound

Once pure gallic acid is obtained, it can be esterified with hexanol to produce this compound. Both chemical and enzymatic methods can be employed for this synthesis.

Experimental Workflow: From Gallic Acid to this compound

Chemical Synthesis: Fischer Esterification

Materials:

-

Gallic acid

-

1-Hexanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

5% aqueous sodium bicarbonate solution

Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine gallic acid and an excess of 1-hexanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

-

Reflux:

-

Heat the reaction mixture to reflux for 1-10 hours. The reaction progress can be monitored by TLC.

-

-

Work-up:

-

After cooling, dilute the reaction mixture with diethyl ether.

-

Wash the organic layer sequentially with water and 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

-

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Materials:

-

Gallic acid

-

1-Hexanol

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., n-hexane or a solvent-free system)

-

Molecular sieves (optional, to remove water)

Methodology:

-

Reaction Setup:

-

In a sealed vessel, dissolve gallic acid and 1-hexanol in an appropriate organic solvent or use a solvent-free system. The molar ratio of hexanol to gallic acid can be optimized.

-

Add the immobilized lipase to the mixture.

-

If not using a solvent-free system, molecular sieves can be added to remove the water produced during the reaction, driving the equilibrium towards ester formation.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant shaking for a specified period (e.g., 24-72 hours).

-

-

Enzyme Removal and Product Isolation:

-

Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be reused.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The product can be purified using column chromatography as described for the chemical synthesis method.

-

Conclusion

While this compound itself is not typically extracted directly from natural sources on a large scale, its synthesis from the readily available natural precursor, gallic acid, presents a robust and sustainable approach for its production. This guide provides the foundational technical information for researchers and professionals in drug development to explore the extraction of gallic acid from abundant plant sources and its subsequent conversion to this compound. The detailed protocols for extraction, purification, and synthesis offer a practical framework for laboratory and potential industrial applications. The use of enzymatic synthesis, in particular, aligns with the principles of green chemistry, offering a milder and more selective alternative to traditional chemical methods.

References

Chemical and physical properties of Hexyl gallate

An In-depth Technical Guide to the Chemical and Physical Properties of Hexyl Gallate

Introduction

This compound, also known as hexyl 3,4,5-trihydroxybenzoate, is an alkyl ester of gallic acid.[1] It belongs to the gallate ester family, which is characterized by the combination of a hydrophilic gallate moiety and a lipophilic alkyl chain.[1] This amphiphilic nature contributes to its diverse biological activities, including antimicrobial, antimalarial, and antioxidant properties, making it a compound of significant interest in the pharmaceutical, cosmetic, and food industries.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and visualizations of its mechanisms of action.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, formulation, and application in various research and development contexts.

General Properties

| Property | Value | Reference |

| CAS Number | 1087-26-9 | [1][4][5][6][7][8][9] |

| Molecular Formula | C₁₃H₁₈O₅ | [1][4][5][7][8] |

| Molecular Weight | 254.28 g/mol | [1][4][5][7][8] |

| IUPAC Name | hexyl 3,4,5-trihydroxybenzoate | [1][7] |

| Synonyms | n-Hexyl 3,4,5-trihydroxybenzoate, Gallic acid hexyl ester | [4][6] |

| Appearance | Off-white to light yellow solid/powder | [6] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 92 °C | [4][5][6] |

| Boiling Point | 465.9 ± 40.0 °C (Predicted) | [5][6] |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 7.96 ± 0.25 (Predicted) | [6] |

Solubility

This compound's solubility is a key factor in its biological activity and formulation. It is generally poorly soluble in water but shows good solubility in organic solvents.

| Solvent | Solubility | Reference |

| DMSO | 41.67 mg/mL (163.87 mM) | [2][5][6][9] |

| DMSO | 50 mg/mL (196.63 mM) (Sonication recommended) | [10] |

| Water | Very slightly soluble | [3] |

For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, achieving a solubility of at least 2 mg/mL.[10]

Spectral Data

While specific spectral data files for this compound were not available in the provided search results, the expected characteristics based on its structure are as follows:

| Technique | Expected Characteristics |

| ¹H-NMR | Signals corresponding to the aromatic protons on the gallate ring, protons of the hydroxyl groups, and distinct signals for the protons of the hexyl alkyl chain (CH₃, (CH₂)₄, O-CH₂). |

| ¹³C-NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons (including those bonded to hydroxyl groups), and the aliphatic carbons of the hexyl chain. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (phenolic hydroxyls), C-H stretching (aromatic and aliphatic), C=O stretching (ester carbonyl), and C=C stretching (aromatic ring). |

| UV-Vis Spectroscopy | Absorption maxima are expected in the UV region, typical for phenolic compounds, arising from π→π* transitions within the benzene ring and carbonyl group.[11][12] For the related methyl gallate, absorption maxima are influenced by pH and deprotonation.[13] |

Experimental Protocols

This section details methodologies for the synthesis, analysis, and evaluation of this compound's biological activity, based on established procedures for alkyl gallates.

Synthesis of this compound (Fischer Esterification)

This compound is synthesized by the esterification of gallic acid with n-hexanol.[1][14]

Objective: To synthesize this compound by reacting gallic acid with n-hexanol in the presence of an acid catalyst.

Materials:

-

Gallic acid

-

n-Hexanol (in molar excess, e.g., 3:1 to 5:1 ratio with gallic acid)[14]

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[14]

-

Solvent for crystallization (e.g., petroleum ether)[14]

-

Reaction vessel with a distillation or Soxhlet extraction setup to remove water[14]

Procedure:

-

Combine gallic acid, n-hexanol, and the acid catalyst in the reaction vessel.

-

Heat the mixture to a temperature between 100°C and 180°C under atmospheric or reduced pressure.[14]

-

Continuously remove the water generated during the reaction using a distillation apparatus to drive the equilibrium towards ester formation.[14]

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the disappearance of the gallic acid spot.[15]

-

Once the reaction is complete, cool the mixture.

-

Pour the cooled reaction mixture into a heated alkane solvent like petroleum ether while stirring.[14]

-

Cool the solution to induce the crystallization of this compound.

-

Collect the crystals by filtration.

-

Wash the crystals with a non-polar solvent (e.g., petroleum ether) to remove unreacted alcohol and then with water to remove residual gallic acid and catalyst.[14]

-

The product can be further purified by recrystallization. The final product is a crystalline powder.[14]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for other alkyl gallates and is suitable for determining the purity and concentration of this compound.[16][17]

Objective: To quantify this compound in a sample using reverse-phase HPLC with UV detection.

Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particles)[17]

-

This compound standard

-

HPLC-grade methanol

-

HPLC-grade water

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of methanol, water, and an acidifier like TFA or acetic acid (e.g., 50:49:1 v/v/v methanol:water:TFA).[16] The exact ratio should be optimized for best peak separation.

-

Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase or methanol. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If analyzing from a complex matrix like an oil, perform a liquid-liquid extraction (e.g., with ethanol) or solid-phase extraction (SPE) first.[17][18]

-

Chromatographic Conditions:

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This is a common spectrophotometric method to evaluate the free-radical scavenging ability of antioxidant compounds like alkyl gallates.[19][20]

Objective: To measure the capacity of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

UV-Vis spectrophotometer

-

Positive control (e.g., Trolox, Ascorbic Acid)[20]

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare a series of dilutions of this compound in methanol.

-

In a test tube, mix a specific volume of the DPPH solution with a volume of each this compound dilution.

-

Prepare a blank sample (methanol only) and a control sample (DPPH solution with methanol instead of the antioxidant).

-

Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (around 515-520 nm).[20]

-

The scavenging of the DPPH radical by this compound results in a color change from violet to yellow, which corresponds to a decrease in absorbance.[20]

-

Calculate the percentage of radical scavenging activity using the formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.

-

-

The results can be expressed as an IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Mechanisms of Action and Workflows

The following diagrams, created using the DOT language, visualize key processes involving this compound.

Synthesis and Purification Workflow

This diagram outlines the general laboratory procedure for synthesizing and purifying this compound.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Antioxidant Mechanism: Free Radical Scavenging

This compound exerts its antioxidant effect primarily through a hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl groups donate a hydrogen atom to neutralize reactive free radicals.[21]

Caption: Antioxidant mechanism of this compound via hydrogen atom donation.

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

This compound has been shown to interfere with bacterial communication, or quorum sensing, specifically by inhibiting the RhlR system in Pseudomonas aeruginosa. This disrupts the production of virulence factors.[2][5][10]

Caption: Inhibition of the RhlR quorum sensing system by this compound.

References

- 1. Buy this compound | 1087-26-9 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Octyl gallate - Wikipedia [en.wikipedia.org]

- 4. This compound | 1087-26-9 | FH70971 | Biosynth [biosynth.com]

- 5. This compound CAS#: 1087-26-9 [m.chemicalbook.com]

- 6. This compound | 1087-26-9 [chemicalbook.com]

- 7. This compound | C13H18O5 | CID 9831030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound | Antibacterial | TargetMol [targetmol.com]

- 11. lehigh.edu [lehigh.edu]

- 12. youtube.com [youtube.com]

- 13. Deprotonation Mechanism of Methyl Gallate: UV Spectroscopic and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]

- 15. Synthesis and in Vitro Antimalarial Activity of Alkyl Esters Gallate as a Growth Inhibitors of Plasmodium Falciparum : Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

Hexyl gallate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexyl gallate, a molecule of significant interest in pharmaceutical and scientific research. This document details its chemical identity, physicochemical properties, synthesis, and biological activities, supported by experimental protocols and pathway diagrams.

Core Identity: CAS Number and Molecular Structure

This compound, a hexyl ester of gallic acid, is identified by the following:

The molecular structure of this compound is characterized by a benzene ring substituted with three hydroxyl groups and a hexyl ester group.

Molecular Formula: C₁₃H₁₈O₅[1][2][3]

Canonical SMILES: CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O[3][7]

InChIKey: DQHJNOHLEKVUHU-UHFFFAOYSA-N[3][7]

Physicochemical and Biological Properties

This compound's properties make it a versatile molecule for various research applications. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 254.28 g/mol | [1][2][3] |

| Melting Point | 92 °C | [1][8] |

| Boiling Point (Predicted) | 465.9 ± 40.0 °C | [8] |

| XLogP3 | 3.2 | [5][9] |

| Hydrogen Bond Donor Count | 3 | [5][9] |

| Hydrogen Bond Acceptor Count | 5 | [5][9] |

| Rotatable Bond Count | 7 | [5][9] |

| Topological Polar Surface Area | 87 Ų | [5][9] |

| Solubility in DMSO | 41.67 mg/mL (163.87 mM) | [10][11] |

| Solubility in Water | Sparingly soluble | [12][13] |

Table 2: Biological Activity of this compound

| Activity | Target/Assay | Value | Reference |

| Antimalarial | Plasmodium falciparum | IC₅₀: 0.11 mM | [6][8][10][14] |

| Anticancer | MCF-7 breast cancer cells | IC₅₀: 25.94 µg/mL (for heptyl gallate, a close analog) | [15] |

| Antibacterial | Xanthomonas citri | MIC range: 30-50 µg/ml | [6][10][14] |

| Antiviral | Herpes Simplex Virus | Inhibits replication | [1][16] |

| Quorum Sensing Inhibition | RhlR in P. aeruginosa | Inhibits production of rhamnolipid and pyocyanin | [10][14] |

Synthesis of this compound

This compound can be synthesized via the esterification of gallic acid with n-hexanol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method for synthesizing alkyl gallates.[8][17]

Materials:

-

Gallic acid (90% purity)

-

n-Hexanol

-

Sulfuric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Methylene chloride

-

Deionized water

Equipment:

-

Reaction flask

-

Soxhlet apparatus

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

To a reaction flask, add 50 g of gallic acid (90% purity), 135.85 g of n-hexanol, and 1 mL of concentrated sulfuric acid. An additional 70 ml of hexyl alcohol is used to fill the Soxhlet apparatus.[8]

-

Assemble a Soxhlet apparatus with the reaction flask, containing 10 g of anhydrous sodium sulfate in the thimble to act as a drying agent.[8]

-

Heat the mixture to approximately 160°C with constant stirring for about 8 hours. The water formed during the reaction is removed as an azeotrope with hexanol and trapped by the sodium sulfate in the Soxhlet apparatus.[8]

-

After the reaction is complete, distill off the excess hexanol using a rotary evaporator until a mixture containing approximately 75% this compound in hexyl alcohol is obtained.[8]

-

Pour the resulting mixture into methylene chloride while stirring to induce crystallization.[8]

-

Wash the obtained suspension with water. This will result in the formation of a water layer, a methylene chloride layer, and the this compound crystals in between.[8]

-

Filter the crystals and wash them once with water and once with methylene chloride.[8]

-

Dry the final product in a vacuum oven for 1 hour at 60°C and 300 mm Hg vacuum.[8]

Biological Mechanisms and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and membrane-disrupting properties.

Antimicrobial Activity

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

This compound has been shown to inhibit the RhlR quorum-sensing system in Pseudomonas aeruginosa. This system is crucial for the regulation of virulence factors. This compound's inhibition of RhlR leads to a decrease in the production of rhamnolipids and pyocyanin, key virulence factors of this pathogen.[10][14]

Caption: Inhibition of the RhlR quorum-sensing pathway in P. aeruginosa by this compound.

Disruption of Bacterial Cell Membrane

In pathogens like Xanthomonas citri, the causative agent of citrus canker, this compound's primary mode of action is the disruption of the bacterial outer membrane.[4][18] This leads to increased membrane permeability and subsequent cell death.

Caption: Proposed mechanism of bacterial membrane disruption by this compound.

Antiviral Activity

This compound has demonstrated antiviral properties, notably against the Herpes Simplex Virus.[1][16] It is believed to inhibit viral replication by interfering with the synthesis of viral DNA and RNA through its aromatic hydrocarbon moiety.[1][16] Gallic acid and its derivatives have also been shown to inhibit HIV-1 infection.[19][20]

Caption: General mechanism of antiviral action of this compound.

Key Experimental Protocols

Determination of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant potential of compounds.[21][22][23][24]

Principle:

The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance at 517 nm.[21][22] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow and a decrease in absorbance.[22]

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol or ethanol.

-

Prepare a working solution of DPPH in the same solvent (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[21]

-

Prepare a series of dilutions of the this compound stock solution.

-

In a test tube or microplate well, mix a defined volume of the this compound solution (or standard/control) with a defined volume of the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[21]

-

Measure the absorbance of the solution at 517 nm.

-

A blank containing only the solvent and a control containing the solvent and the DPPH solution are also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Determination of Minimum Inhibitory Concentration (MIC): Resazurin Microtiter Assay (REMA)

This colorimetric assay is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.[25]

Principle:

Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. A color change from blue to pink indicates cell viability, while the absence of a color change indicates inhibition of growth.

Materials:

-

This compound

-

Bacterial strain of interest (e.g., Xanthomonas citri)

-

Appropriate liquid growth medium (e.g., NYG broth)

-

96-well microtiter plates

-

Resazurin solution (e.g., 0.01%)

-

Incubator

-

Microplate reader (for fluorescence or absorbance)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium.

-

Prepare a standardized inoculum of the test bacterium in the growth medium.

-

Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (no this compound) and a negative control (no bacteria).

-

Incubate the plate at the optimal growth temperature for the bacterium for a specified period (e.g., 4 hours).[25]

-

Add the resazurin solution to each well and incubate for a further period (e.g., 2 hours).[25]

-

The MIC is determined as the lowest concentration of this compound that prevents the color change of resazurin from blue to pink.

Safety and Toxicology

While extensive toxicological data specific to this compound is limited, studies on gallic acid esters provide some insights. Generally, shorter-chain alkyl gallates are considered relatively safe.[4] One study has shown this compound to be non-genotoxic and non-mutagenic.[4] However, as with any research chemical, appropriate safety precautions should be taken. A safety data sheet (SDS) for this compound indicates that no data is available for many toxicological endpoints, including acute oral and dermal toxicity, skin corrosion/irritation, and reproductive toxicity.[26] General toxicology reviews of other gallates, such as propyl, octyl, and dodecyl gallate, have been conducted, but direct extrapolation of these findings to this compound should be done with caution.[27]

References

- 1. A Novel Signal Transduction Pathway that Modulates rhl Quorum Sensing and Bacterial Virulence in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]

- 2. molbio.princeton.edu [molbio.princeton.edu]

- 3. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 4. This compound for the control of citrus canker caused by Xanthomonas citri subsp citri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Antibacterial | TargetMol [targetmol.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]

- 9. This compound | C13H18O5 | CID 9831030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound CAS#: 1087-26-9 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. atlantis-press.com [atlantis-press.com]

- 16. This compound | 1087-26-9 | FH70971 | Biosynth [biosynth.com]

- 17. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound for the control of citrus canker caused by Xanthomonas citri subsp citri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ethyl Gallate: Promising Cytoprotective against HIV-1-Induced Cytopathy and Antiretroviral-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gallic acid decreases hepatitis C virus expression through its antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. pure.rug.nl [pure.rug.nl]

- 26. This compound - Safety Data Sheet [chemicalbook.com]

- 27. Toxicology of gallates: a review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Attack: A Technical Guide to the Antibacterial Mechanism of Hexyl Gallate Against Gram-Positive Bacteria

For Immediate Release

A Deep Dive into the Antimicrobial Action of Hexyl Gallate Reveals Potent Membrane-Disrupting Capabilities and a Multi-Target Profile Against Gram-Positive Pathogens.

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the antibacterial mechanism of this compound, a promising antimicrobial agent. This document synthesizes current research to illuminate how this gallic acid ester effectively combats Gram-positive bacteria, offering a foundation for the development of new therapeutic strategies against resistant strains.

The primary mode of action for this compound is the disruption of the bacterial cell membrane's integrity.[1][2][3] This lipophilic compound readily integrates into the phospholipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components. This membrane-damaging effect is a key factor in its potent bactericidal activity. Evidence also suggests that alkyl gallates, including this compound, may have multiple cellular targets, which could hinder the development of bacterial resistance.[1][2][3]

This guide provides an in-depth analysis of the mechanisms, summarizes key quantitative data, outlines detailed experimental protocols for investigating its action, and presents visual representations of the underlying processes.

Core Antibacterial Mechanisms of this compound

This compound employs a multi-faceted approach to exert its antibacterial effects against Gram-positive bacteria, with the cell membrane being the principal target.

Disruption of Cell Membrane Integrity

The most significant antibacterial action of this compound is its ability to compromise the bacterial cell membrane. Its alkyl chain facilitates insertion into the lipid bilayer, disrupting the membrane's structure and function. This leads to:

-

Increased Membrane Permeability: this compound induces permeability in the membranes of Gram-positive bacteria like Bacillus subtilis.[1] This allows the influx of substances that are normally excluded and the efflux of vital cytoplasmic contents.

-

Membrane Depolarization: The disruption of the membrane leads to the dissipation of the membrane potential, which is crucial for cellular energy production and transport processes.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of ions, metabolites, and macromolecules, ultimately leading to cell death.

Potential for Multiple Cellular Targets

While membrane disruption is the primary mechanism, research suggests that this compound and other alkyl gallates may have additional intracellular targets.[1][2][3] This multi-target action is advantageous as it can reduce the likelihood of bacteria developing resistance. Potential secondary targets may include:

-

Inhibition of Cellular Enzymes: Alkyl gallates have been shown to inhibit bacterial enzymes, such as serine O-acetyltransferase (CysE), which is involved in L-cysteine biosynthesis.[4]

-

Interaction with DNA: Some studies on related compounds, like octyl gallate, indicate interactions with bacterial DNA.[5][6] Alkyl gallates have also been found to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[7][8]

Quantitative Data: Antimicrobial Efficacy of this compound

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various Gram-positive bacteria, providing a quantitative measure of its antibacterial potency.

| Gram-Positive Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | 0.2 - 6.4 | [5] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 15.6 (MIC90) | [9] |

| Methicillin-Sensitive Staphylococcus aureus (MSSA) | >250 | [9] |

Note: MIC values can vary depending on the specific strain and the experimental conditions used.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the antibacterial mechanism of this compound.

Membrane Permeability Assay using Propidium Iodide

This assay determines the extent of membrane damage by measuring the uptake of propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.

Materials:

-

Mid-logarithmic phase culture of Gram-positive bacteria

-

This compound solution of desired concentrations

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL)

-

Fluorometer or fluorescence microscope

Procedure:

-

Harvest bacterial cells by centrifugation and wash twice with PBS.

-

Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD600 of 0.5).

-

Add this compound to the bacterial suspension at various final concentrations. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (no treatment).

-

Incubate the suspensions at 37°C for a defined period (e.g., 30 minutes).

-

Add PI to each suspension to a final concentration of 2 µM.

-

Incubate in the dark at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

-

An increase in fluorescence intensity corresponds to an increase in membrane permeability.

Membrane Potential Assay using DiSC3(5)

This method assesses changes in bacterial membrane potential using the voltage-sensitive fluorescent dye DiSC3(5). In polarized cells, the dye is quenched. Depolarization leads to the release of the dye and an increase in fluorescence.

Materials:

-

Mid-logarithmic phase culture of Gram-positive bacteria

-

This compound solution of desired concentrations

-

Appropriate buffer (e.g., HEPES with glucose)

-

DiSC3(5) stock solution (e.g., 1 mM in DMSO)

-

Valinomycin (as a positive control for depolarization)

-

Fluorometer

Procedure:

-

Harvest and wash bacterial cells as described in the permeability assay.

-

Resuspend the cells in the assay buffer to a specific optical density.

-

Add DiSC3(5) to the cell suspension to a final concentration of ~1 µM and incubate until a stable, quenched fluorescence signal is achieved.

-

Add this compound at various concentrations to the cuvette and immediately start recording the fluorescence intensity over time (excitation ~622 nm, emission ~670 nm).

-

At the end of the experiment, add valinomycin to induce complete depolarization and record the maximum fluorescence.

-

The increase in fluorescence upon addition of this compound indicates membrane depolarization.

DNA Gyrase Inhibition Assay

This assay determines if this compound can inhibit the supercoiling activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Materials:

-

Purified DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

This compound solution of desired concentrations

-

Assay buffer (containing ATP, MgCl2, and other necessary components)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a positive control (a known gyrase inhibitor like novobiocin) and a negative control (no inhibitor).

-

Initiate the reaction by adding DNA gyrase to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).

-

Analyze the DNA topology by running the samples on an agarose gel.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the negative control.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Caption: Proposed antibacterial mechanism of this compound.

Caption: Workflow for Membrane Permeability Assay.

Caption: Workflow for DNA Gyrase Inhibition Assay.

References

- 1. This compound for the control of citrus canker caused by Xanthomonas citri subsp citri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the control of citrus canker caused by Xanthomonas citri subsp citri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Alkyl gallates inhibit serine O-acetyltransferase in bacteria and enhance susceptibility of drug-resistant Gram-negative bacteria to antibiotics [frontiersin.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Hexyl Gallate: A Potential Antiviral Agent Against Herpes Simplex Virus

A Technical Guide on the Antiviral Properties and Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antiviral activity of hexyl gallate against Herpes Simplex Virus (HSV) is limited in the currently available scientific literature. This document synthesizes findings from studies on closely related alkyl gallates, such as pentyl and octyl gallate, to provide a comprehensive overview of the potential antiviral properties of this compound against HSV. The information presented herein is intended to guide future research and development efforts.

Executive Summary

Herpes Simplex Virus (HSV) infections remain a significant global health concern, with a growing need for novel antiviral agents to combat drug resistance. Alkyl gallates, esters of gallic acid, have emerged as a promising class of compounds with a broad spectrum of biological activities, including antiviral effects. This technical guide explores the potential antiviral properties of this compound against HSV, drawing upon evidence from studies on analogous alkyl gallates. The primary proposed mechanisms of action include direct virucidal effects, inhibition of viral attachment to host cells, and interference with viral penetration. This document provides a detailed overview of the available quantitative data, experimental protocols for assessing antiviral efficacy, and visual representations of the putative mechanisms and experimental workflows.

Quantitative Data on the Antiviral Activity of Alkyl Gallates Against HSV

Table 1: Cytotoxicity of Gallic Acid and Alkyl Gallates

| Compound | Cell Line | Assay | CC50 (µM) | Reference |

| Gallic Acid | Vero | MTT | >1000 | [3] |

| Pentyl Gallate | Vero | MTT | 321.5 | [3] |

| Octyl Gallate | Vero | - | - | - |

CC50: 50% cytotoxic concentration.

Table 2: Antiviral Activity of Gallic Acid and Alkyl Gallates against HSV-1

| Compound | Strain | Assay | IC50 (µM) | Selectivity Index (SI) | Reference |

| Gallic Acid | - | Plaque Reduction | 125 | >8 | [3] |

| Pentyl Gallate | - | Plaque Reduction | 35.1 | 9.2 | [3] |

| Octyl Gallate | - | - | - | - | - |

IC50: 50% inhibitory concentration. SI = CC50/IC50.

Table 3: Antiviral Activity of Gallic Acid and Alkyl Gallates against HSV-2

| Compound | Strain | Assay | IC50 (µM) | Selectivity Index (SI) | Reference |

| Gallic Acid | 333 | Plaque Reduction | - | - | [4] |

| Pentyl Gallate | 333 | Plaque Reduction | - | - | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the antiviral properties of alkyl gallates against HSV.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of a compound.[5][6][7]

Protocol:

-

Cell Seeding: Vero cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for another 48-72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Plaque Reduction Assay

This assay is used to quantify the effect of a compound on infectious virus particles.[1][8]

Protocol:

-

Cell Seeding: Confluent monolayers of Vero cells are prepared in 24-well plates.

-

Virus Adsorption: The cells are infected with approximately 100 plaque-forming units (PFU) of HSV for 1 hour at 37°C.

-

Compound Treatment: The virus inoculum is removed, and the cells are washed with PBS. The cells are then overlaid with a medium (e.g., MEM with 1.5% carboxymethylcellulose) containing different concentrations of the test compound.

-

Incubation: The plates are incubated for 72 hours at 37°C to allow for plaque formation.

-

Staining: The cells are fixed with 10% formalin and stained with a 0.5% crystal violet solution.

-

Plaque Counting: The viral plaques are counted, and the 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Virucidal Assay

This assay determines the direct effect of a compound on the infectivity of viral particles.[1][9]

Protocol:

-

Virus-Compound Incubation: A suspension of HSV (e.g., 4.0 x 10^4 PFU) is incubated with various concentrations of the test compound in serum-free medium for 20 minutes at 37°C.

-

Dilution: The mixture is diluted to a non-inhibitory concentration of the compound.

-

Infection: The diluted mixture is used to infect confluent monolayers of Vero cells.

-

Plaque Reduction Assay: The residual viral infectivity is determined by a plaque reduction assay as described above.

-

IC50 Calculation: The IC50 is the concentration of the compound that inactivates 50% of the viral particles.

Attachment Assay

This assay evaluates the ability of a compound to prevent the virus from attaching to the host cell surface.[1][10]

Protocol:

-

Virus-Compound Mixture: Purified radiolabeled HSV-1 is mixed with different concentrations of the test compound and incubated for 15 minutes at 37°C.

-

Adsorption: The virus-compound mixture is added to confluent cell monolayers and allowed to adsorb for 2 hours at 4°C.

-

Washing: The cells are washed with PBS to remove unbound virus.

-

Lysis and Quantification: The cells are lysed, and the radioactivity is quantified using a scintillation counter to determine the amount of attached virus.

-

IC50 Calculation: The IC50 is the concentration of the compound that inhibits viral attachment by 50%.

Penetration Assay

This assay assesses the effect of a compound on the entry of the virus into the host cell after attachment.[1][10]

Protocol:

-

Virus Adsorption: Approximately 100 PFU of HSV-1 are adsorbed onto confluent cell monolayers for 2 hours at 4°C.

-

Compound Treatment: The cells are washed, and a medium containing different concentrations of the test compound is added. The temperature is shifted to 37°C to allow penetration.

-

Inactivation of External Virus: After 10 minutes, the cells are treated with a citrate buffer (pH 3.0) to inactivate any unpenetrated virus.

-

Plaque Assay: The cells are then overlaid with a medium for a plaque assay to determine the number of successful penetration events.

-

IC50 Calculation: The IC50 is the concentration of the compound that inhibits viral penetration by 50%.

Visualizations

Putative Antiviral Mechanism of Alkyl Gallates against HSV

References

- 1. scielo.br [scielo.br]

- 2. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Genotoxic Effects of Gallic Acid Esters: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid esters, notably propyl gallate, octyl gallate, and dodecyl gallate, are widely utilized as synthetic antioxidants in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of lipids and other sensitive components.[1][2][3] Their primary function is to act as free-radical scavengers.[3] Given their widespread human exposure, a thorough evaluation of their safety, particularly their potential to induce genetic damage, is of paramount importance for regulatory assessment and risk management. This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxic effects of these esters, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical workflows and relationships to support further research and development.

Genotoxicity Profiles of Key Gallic Acid Esters

The genotoxic potential of gallic acid esters appears to vary depending on the specific ester, the experimental system, and the endpoint measured. The available data presents a complex picture, with some esters showing evidence of genotoxicity under certain conditions while others appear largely non-genotoxic.

Propyl Gallate

Propyl gallate (PG) has been the most extensively studied ester in this class. The evidence for its genotoxicity is conflicting. In bacterial systems (Ames test), PG was found to be non-mutagenic.[4][5] However, in mammalian cell assays, the results are mixed. One study reported that PG induced chromosomal aberrations in Chinese hamster fibroblast cells[4], while another found no significant aberrations or sister chromatid exchanges in a human embryo fibroblast cell line at non-toxic concentrations.[4] Furthermore, in vivo studies, including a dominant lethal assay and a chromosomal aberration assay in rats, concluded that propyl gallate was non-mutagenic.[4][6] Conversely, a study using the Comet assay on A549 lung cancer cells indicated that PG can induce DNA strand breaks.[7]

Octyl Gallate

Studies on octyl gallate (OG) in cultured human peripheral lymphocytes have shown no significant induction of chromosomal aberrations, micronuclei, or DNA damage as measured by the Comet assay.[8][9][10][11] However, a significant, concentration-dependent increase in the frequency of Sister Chromatid Exchange (SCE) was observed in the same cell system.[8][9][10][11] An increase in SCE is an indicator of DNA damage and repair, suggesting a potential, albeit subtle, genotoxic activity. Additionally, OG caused a reduction in the mitotic index at higher concentrations, indicating cytotoxic or cytostatic effects.[8][9][11] Despite some conflicting earlier reports, recent comprehensive studies suggest that octyl gallate does not exert significant genotoxic action on human peripheral lymphocytes at the tested concentrations.[8][12]

Dodecyl Gallate

There is a notable lack of specific mutagenicity and genotoxicity studies for dodecyl gallate (lauryl gallate).[2] While its antioxidant properties and cytotoxic effects on certain cancer cell lines have been investigated[13][14], its potential to directly damage genetic material has not been thoroughly evaluated. This represents a significant data gap in the safety assessment of this food additive.

Quantitative Data Summary

The following tables summarize the quantitative results from key genotoxicity studies on propyl and octyl gallate.

Table 1: Genotoxicity of Propyl Gallate

| Assay Type | Test System | Concentrations Tested | Results | Reference(s) |

| Ames Test | S. typhimurium (TA1535, TA1537, TA1538, TA98, TA100), E. coli (WP2) | 0.03 to 1000 µ g/plate | Negative (with/without S9 activation). Toxic at ≥333 µ g/plate . | [4] |

| Chromosomal Aberration | Chinese Hamster Fibroblast Cells | Up to 0.04 mg/ml | Positive. Induced aberrations in 20% of cells at 0.023 mg/ml. | [4] |

| Chromosomal Aberration | Human Embryo Fibroblast Cells | Up to 0.0212 mg/ml | Negative at non-toxic concentrations (0.0021 mg/ml). | [4] |

| Sister Chromatid Exchange | Human Embryo Fibroblast Cells | Up to 0.0212 mg/ml | Negative at non-toxic concentrations (0.0021 mg/ml). | [4] |

| Comet Assay | A549 Lung Cancer Cells | IC50: ~1 mM (48h), ~0.5 mM (72h) | Positive. Induced DNA strand breaks. | [7] |

| Dominant Lethal Assay | Rats | Not specified | Negative. | [4] |

| In Vivo Chromosomal Aberration | Rat Bone Marrow | Not specified | Negative. | [6] |

Table 2: Genotoxicity of Octyl Gallate

| Assay Type | Test System | Concentrations Tested | Results | Reference(s) |

| Chromosomal Aberration | Human Peripheral Lymphocytes | 0.031 to 0.50 µg/ml | Negative. No significant increase in aberrations. | [8][9][10][11] |

| Sister Chromatid Exchange | Human Peripheral Lymphocytes | 0.031 to 0.50 µg/ml | Positive. Significant, dose-dependent increase at ≥0.125 µg/ml (24h) and ≥0.063 µg/ml (48h). | [8][9][10][11] |

| Micronucleus (CBMN-Cyt) | Human Peripheral Lymphocytes | 0.031 to 0.50 µg/ml | Negative. No significant increase in MN, NBUD, or NPB frequency. | [8][9][10][11] |

| Comet Assay | Human Peripheral Lymphocytes | 0.031 to 0.50 µg/ml | Negative. No significant difference in DNA damage. | [8][9][10][11] |

| Mitotic Index | Human Peripheral Lymphocytes | 0.031 to 0.50 µg/ml | Significant reduction at 0.50 µg/ml (24h) and at most concentrations (48h). | [8][9][11] |

(Abbreviations: S9: Metabolic activation fraction from liver homogenate; MN: Micronuclei; NBUD: Nuclear Bud; NPB: Nucleoplasmic Bridge; CBMN-Cyt: Cytokinesis-Block Micronucleus Cytome assay)

Detailed Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and interpretation of genotoxicity studies. Below are methodologies for the key assays cited in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

-

Purpose: To detect gene mutations (point mutations) induced by a test substance.

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA), which are engineered to be sensitive to different types of mutagens.[4][15]

-

Methodology:

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254, to mimic mammalian metabolism.[4][16]

-

Exposure: The tester strains are exposed to various concentrations of the test substance (e.g., propyl gallate from 0.03 to 1000 µ g/plate ) on a minimal agar plate.[4]

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: A positive result is recorded if the test substance causes a concentration-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid, like histidine) compared to the negative control.[15]

-

-

Controls:

-

Negative (Solvent) Control: The solvent used to dissolve the test article.

-

Positive Control: Known mutagens specific to the tester strains are used to confirm the sensitivity of the assay.

-

In Vitro Mammalian Cell Micronucleus (MN) Test

-

Purpose: To detect both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss).

-

Test System: Cultured human peripheral lymphocytes or suitable mammalian cell lines (e.g., L929, CHO, V79).[8][17]

-

Methodology:

-

Cell Culture & Treatment: Cells are cultured and exposed to at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9 or 24-48 hours without S9).[8][17]

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.[17][18]

-

Harvesting and Staining: After an appropriate recovery period, cells are harvested, fixed, and stained (e.g., with Giemsa or a fluorescent dye).[19]

-

Scoring: At least 2000 binucleated cells are scored for the presence of micronuclei, which are small, membrane-bound DNA fragments or whole chromosomes that lag behind during anaphase.[18]

-

-

Controls:

Comet Assay (Single Cell Gel Electrophoresis)

-

Purpose: To detect DNA strand breaks and alkali-labile sites in individual cells.

-

Test System: Isolated cells, such as human peripheral lymphocytes or cells from specific tissues.[8][20]

-

Methodology:

-

Cell Treatment & Embedding: Isolated cells are treated with the test substance for a specific duration (e.g., 1 hour).[8] The cells are then mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[8][21]

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding & Electrophoresis: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."[20]

-

Staining & Analysis: The DNA is stained with a fluorescent dye (e.g., propidium iodide).[21] Images are captured via fluorescence microscopy, and image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters like tail length, tail intensity (% DNA in the tail), and tail moment.[8][21]

-

-

Controls:

-

Negative (Solvent) Control: Untreated or solvent-treated cells.

-

Positive Control: A known DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS).[8]

-

Visualized Workflows and Relationships

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the genotoxicity assessment of gallic acid esters.

Caption: General workflow for in vitro genotoxicity testing.

Caption: Relationship between gallic acid ester structure and genotoxicity.

Caption: Step-by-step workflow of the Comet Assay.

Discussion and Conclusion

The genotoxicity data for gallic acid esters reveals a complex and, at times, contradictory profile. Propyl gallate shows mixed results, with negative findings in bacterial and some in vivo mammalian assays, but positive findings for chromosomal aberrations and DNA damage in certain in vitro mammalian cell systems.[4][7] This suggests that its genotoxic potential may be dependent on the specific cell type, metabolic capabilities, and the endpoint being measured.

In contrast, octyl gallate appears to be largely non-genotoxic across multiple endpoints in human lymphocytes, with the notable exception of inducing Sister Chromatid Exchange.[8][9][10][11] The induction of SCE without other forms of chromosomal damage could indicate a specific type of DNA interaction or repair process being triggered.

The most significant finding of this review is the critical lack of genotoxicity data for dodecyl gallate.[2] Given its use as a food additive, this data gap should be a priority for future research to ensure a comprehensive safety assessment.

For researchers and drug development professionals, these findings underscore the importance of using a battery of tests to evaluate the genotoxic potential of any compound. The conflicting results for propyl gallate highlight that reliance on a single assay can be misleading. Future research should focus on elucidating the mechanisms behind the positive SCE results for octyl gallate and conducting a full battery of genotoxicity tests for dodecyl gallate. Understanding the structure-activity relationship, particularly how the increasing length of the alkyl chain influences metabolic pathways and interaction with DNA, is crucial for a complete toxicological profile of this class of antioxidants.

References

- 1. Gallic acid and gallic acid derivatives: effects on drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicology of gallates: a review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Final report on the amended safety assessment of Propyl Gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. epa.gov [epa.gov]

- 6. ECHA CHEM [chem.echa.europa.eu]

- 7. Geno- and cytotoxicity of propyl gallate food additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of genotoxic effect of octyl gallate used as an antioxidant food additive in in vitro test systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Investigation of genotoxic effect of octyl gallate used as an antioxidant food additive in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Octyl and dodecyl gallates induce oxidative stress and apoptosis in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The application of an in vitro micronucleus test in mouse fibroblast L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Genoprotective effects of gallic acid against cisplatin induced genotoxicity in bone marrow cells of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gallic acid, a common dietary phenolic protects against high fat diet induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Alkyl Chain Length on the Bioactivity of Gallates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallic acid, a naturally occurring phenolic compound, and its alkyl esters, known as gallates, are recognized for their significant antioxidant, antimicrobial, and anticancer properties. The bioactivity of these compounds is intrinsically linked to the length of their alkyl chain. This technical guide provides an in-depth analysis of the structure-activity relationship of gallate esters, focusing on how the alkyl chain length modulates their biological effects. We will explore the underlying mechanisms, present quantitative data, and provide detailed experimental protocols for the evaluation of these activities. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of bioactive compounds.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in a variety of plants, including gallnuts, tea leaves, and oak bark. Its structure, featuring a carboxylic acid group and three hydroxyl groups on a benzene ring, is the foundation of its potent antioxidant activity. The esterification of the carboxylic acid group with alcohols of varying alkyl chain lengths results in the formation of alkyl gallates. This modification significantly alters the physicochemical properties of the molecule, particularly its lipophilicity, which in turn profoundly influences its interaction with biological systems.

The length of the alkyl chain dictates the molecule's ability to partition into different cellular compartments, such as cell membranes, and interact with various molecular targets. This guide will systematically examine how this structural modification impacts the antioxidant, antimicrobial, and anticancer bioactivities of gallates.

Antioxidant Activity

The primary mechanism of the antioxidant action of gallic acid and its esters is their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals, thereby neutralizing them and terminating oxidative chain reactions.[1] The length of the alkyl chain influences the antioxidant efficacy of gallates in different environments, a phenomenon often described by the "polar paradox" and the "cut-off effect".

The "polar paradox" suggests that in bulk oil systems, polar antioxidants are more effective, while in oil-in-water emulsions, non-polar antioxidants exhibit higher activity. The "cut-off effect" describes the observation that the biological activity of a homologous series of compounds, such as alkyl gallates, increases with increasing alkyl chain length up to a certain point, after which a further increase in chain length leads to a decrease in activity. This is often attributed to reduced mobility and steric hindrance of the larger molecules.

Quantitative Antioxidant Activity Data

The antioxidant activity of gallates is commonly quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and by measuring the inhibition of lipid peroxidation. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the free radicals, is a common metric.

| Gallate Ester | Alkyl Chain Length | DPPH Scavenging Activity (IC50, µM) | Lipid Peroxidation Inhibition (Soybean Lipoxygenase-1, IC50, µM) |

| Gallic Acid | C0 | ~6.51[2] | >200 |

| Methyl Gallate | C1 | ~6.34[2] | >200[3] |

| Propyl Gallate | C3 | ~6.02[2] | 82.6[3] |

| Hexyl Gallate | C6 | ~5.74[2] | 8.7[3] |

| Octyl Gallate | C8 | ~6.09[2] | 1.3[3] |

| Nonyl Gallate | C9 | ~5.84[2] | 0.6[3] |

| Decyl Gallate | C10 | ~6.02[2] | 0.15[3] |

| Dodecyl Gallate | C12 | - | 0.07[3] |

| Tetradecyl Gallate | C14 | - | 0.06[3] |

Note: The DPPH scavenging activity appears to be less dependent on the alkyl chain length, as the primary mechanism involves the phenolic hydroxyl groups. However, in more complex systems like lipid peroxidation, the influence of lipophilicity and the cut-off effect is more pronounced.